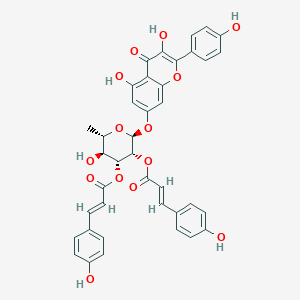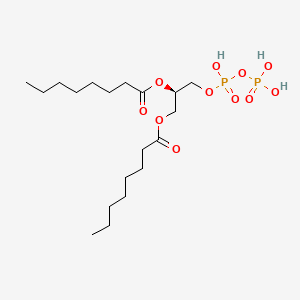
Dioctanoylglycerol pyrophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-dioctanoyl-sn-glycerol 3-diphosphate is a 1,2-diacyl-sn-glycerol 3-diphosphate in which both of the phosphatidyl acyl groups are specified as octanoyl. It is a 1,2-diacyl-sn-glycerol 3-diphosphate and an octanoate ester. It is a conjugate acid of a 1,2-dioctanoyl-sn-glycerol 3-diphosphate(3-).
Applications De Recherche Scientifique
Interaction with Cellular Signaling and LPA Receptors
- Dioctanoylglycerol pyrophosphate (DGPP) is recognized for its role in cellular signaling processes. In mammalian cells, DGPP 8:0 (a form of DGPP) does not antagonize lysophosphatidic acid (LPA) dependent activation of ERK(1/2) MAP kinases but stimulates them. This effect is independent of G protein activation and involves PKC, Raf, and MEK pathways. DGPP 8:0's influence on ERK(1/2) is linked to its dephosphorylation by lipid phosphate phosphatases, particularly LPP1, altering cellular signaling processes (Violet, Billon-Denis, & Robin, 2012).
Antagonistic Properties and Receptor Selectivity
- DGPP, specifically in the form of dioctylglycerol pyrophosphate, exhibits selective antagonistic properties towards LPA receptors, particularly LPA(1) and LPA(3), but not LPA(2). It inhibits cellular responses to LPA in various cell types without affecting other G protein-coupled receptor ligands, indicating its receptor subtype-specificity (Fischer et al., 2001).
Impact on Ion Channels and Cellular Function
- DGPP has been observed to directly affect ion channels in cells. For example, 1,2-dioctanoyl-sn-glycerol (DiC8), a form of DGPP, significantly decreases the voltage-dependent slow Ca2+ current in rat myometrial cells. This effect is independent of protein kinase C (PKC) activation and suggests that DGPP can directly influence cellular functionalities, such as ion channel regulation (Kusaka & Sperelakis, 1995).
Role in Electrostatic Interactions with Proteins
- The electrostatic interactions of DGPP, particularly how its anionic phospholipid nature impacts the binding with positively charged proteins and ions, are crucial in understanding its function in stress responses and cellular signaling. DGPP's unique charge and shape influence its interaction with proteins and membrane dynamics (Graber et al., 2022).
Applications in Molecular Sensing and Detection
- DGPP and its analogues have been utilized in the development of molecular sensors, particularly for the detection of pyrophosphate (PPi). These sensors have applications in diagnosing diseases, including cancer, and in monitoring intracellular processes. The ability to detect PPi in live cells can offer insights into metabolic processes and disease progression (Anbu et al., 2021).
Propriétés
Nom du produit |
Dioctanoylglycerol pyrophosphate |
|---|---|
Formule moléculaire |
C19H38O11P2 |
Poids moléculaire |
504.4 g/mol |
Nom IUPAC |
[(2R)-3-[hydroxy(phosphonooxy)phosphoryl]oxy-2-octanoyloxypropyl] octanoate |
InChI |
InChI=1S/C19H38O11P2/c1-3-5-7-9-11-13-18(20)27-15-17(16-28-32(25,26)30-31(22,23)24)29-19(21)14-12-10-8-6-4-2/h17H,3-16H2,1-2H3,(H,25,26)(H2,22,23,24)/t17-/m1/s1 |
Clé InChI |
MBDSUZSCJLRKPC-QGZVFWFLSA-N |
SMILES isomérique |
CCCCCCCC(=O)OC[C@H](COP(=O)(O)OP(=O)(O)O)OC(=O)CCCCCCC |
SMILES canonique |
CCCCCCCC(=O)OCC(COP(=O)(O)OP(=O)(O)O)OC(=O)CCCCCCC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



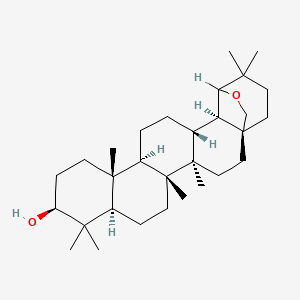

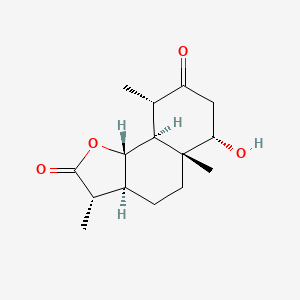
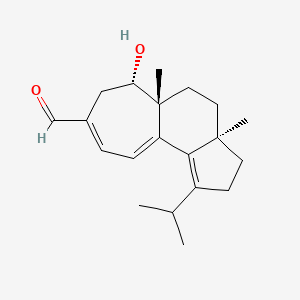
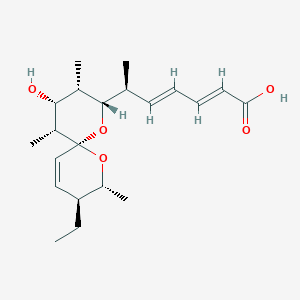

![(1S,2R,4R,7E,9S,11S)-9-hydroxy-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B1245979.png)
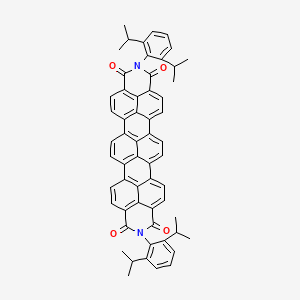

![1H-Pyrazolo[3,4-b]quinoline](/img/structure/B1245989.png)

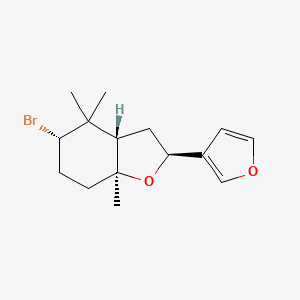
![(6aS,11bR)-9,10-dimethoxy-7,11b-dihydro-6H-indeno[2,1-c]chromene-3,6a-diol](/img/structure/B1245993.png)
